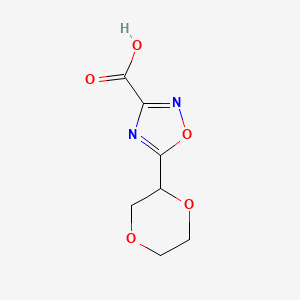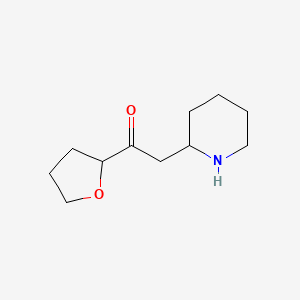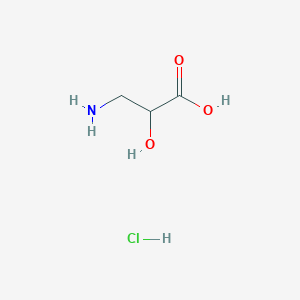
3-Amino-2-hydroxypropanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-hydroxypropanoicacidhydrochloride: is a derivative of serine, an amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypropanoicacidhydrochloride typically involves the reaction of serine with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-hydroxypropanoicacidhydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-2-hydroxypropanoicacidhydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its structural similarity to serine makes it a valuable tool for investigating metabolic pathways and enzyme kinetics .
Medicine: It is explored for its role in the synthesis of therapeutic agents and as a potential treatment for certain metabolic disorders .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-Amino-2-hydroxypropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Serine: As a derivative of serine, 3-Amino-2-hydroxypropanoicacidhydrochloride shares many structural and functional similarities with serine.
Threonine: Another amino acid with a similar structure, threonine, also possesses hydroxyl and amino groups, making it comparable in terms of reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural similarity to serine makes it particularly valuable in biochemical and medical research .
Propriétés
Formule moléculaire |
C3H8ClNO3 |
|---|---|
Poids moléculaire |
141.55 g/mol |
Nom IUPAC |
3-amino-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c4-1-2(5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H |
Clé InChI |
YJROQZKENFQYNQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)

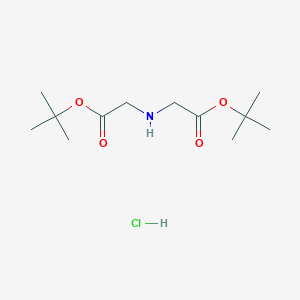
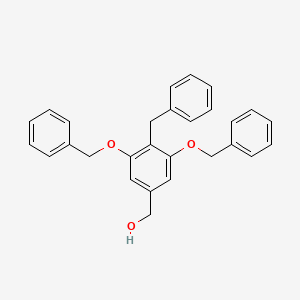
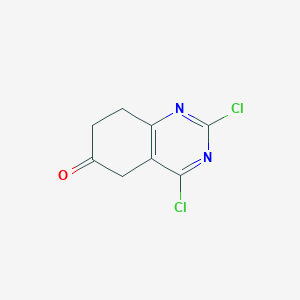

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)

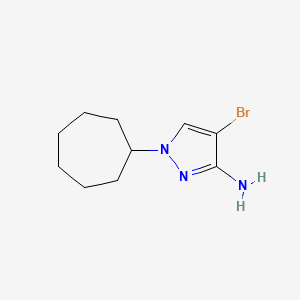
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
